molecular formula C9H12N2O B13120235 N-Propylpicolinamide

N-Propylpicolinamide

Cat. No.: B13120235
M. Wt: 164.20 g/mol
InChI Key: ZKMAXNQPYAWJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Propylpicolinamide: is a chemical compound derived from picolinic acid It is an important intermediate in the synthesis of various biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Propylpicolinamide can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of picolinic acid with propylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity of the final product. Industrial methods may involve continuous flow reactors and advanced purification techniques to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-Propylpicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Propylpicolinamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: this compound derivatives are explored for their potential use in drug development, particularly in cancer therapy.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-Propylpicolinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of fungal cells by disrupting their cell membrane integrity. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N-propylpyridine-2-carboxamide

InChI

InChI=1S/C9H12N2O/c1-2-6-11-9(12)8-5-3-4-7-10-8/h3-5,7H,2,6H2,1H3,(H,11,12)

InChI Key

ZKMAXNQPYAWJKG-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC=N1

Origin of Product

United States

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